N-[4-(1H-benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a pyrazolopyridine core, and a carboxamide group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Construction of the Pyrazolopyridine Core: This involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group.
Coupling Reactions: The benzimidazole and pyrazolopyridine intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N~4~-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N4-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core.
Pyrazolopyridine Derivatives: Similar compounds include various pyrazolopyridine-based drugs and research chemicals.
Properties
Molecular Formula |
C24H20N6O |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[4-(benzimidazol-1-yl)phenyl]-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H20N6O/c1-29-23-19(13-26-29)18(12-21(28-23)15-6-7-15)24(31)27-16-8-10-17(11-9-16)30-14-25-20-4-2-3-5-22(20)30/h2-5,8-15H,6-7H2,1H3,(H,27,31) |
InChI Key |
UQIFBEIJYPKHHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5C=NC6=CC=CC=C65 |
Origin of Product |
United States |
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